molecular formula C17H13ClN4O6S B2477579 5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate CAS No. 442679-04-1

5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2477579
CAS No.: 442679-04-1
M. Wt: 436.82
InChI Key: GNTPPXWMEQCHIE-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a tosyl group, and a benzoate moiety with chloro and nitro substituents. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-1-tosyl-1H-pyrazole with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-tosyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-chloro-3-nitrobenzoic acid: Another precursor used in the synthesis.

    5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles: Similar pyrazole derivatives with different substituents.

Uniqueness

5-amino-1-tosyl-1H-pyrazol-3-yl 4-chloro-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amino) groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O6S/c1-10-2-5-12(6-3-10)29(26,27)21-15(19)9-16(20-21)28-17(23)11-4-7-13(18)14(8-11)22(24)25/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPPXWMEQCHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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